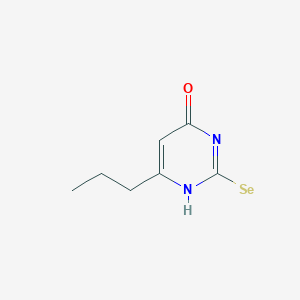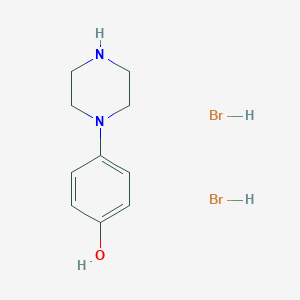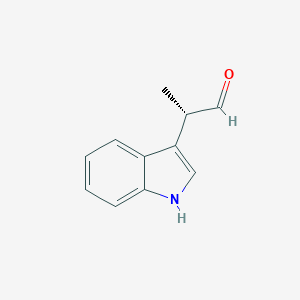
(2S)-2-(1H-Indol-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1H-Indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. It is a white to off-white powder with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of (2S)-2-(1H-Indol-3-yl)propanal is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase. This enzyme plays a critical role in the metabolism of neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, (2S)-2-(1H-Indol-3-yl)propanal may increase the levels of these neurotransmitters in the brain, leading to a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-2-(1H-Indol-3-yl)propanal are not well characterized. However, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. Additionally, it has been shown to act as an inhibitor of monoamine oxidase, potentially leading to an increase in the levels of neurotransmitters in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is its high yield and purity through the synthesis method. Additionally, this compound has potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using (2S)-2-(1H-Indol-3-yl)propanal in lab experiments is the limited understanding of its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the study of (2S)-2-(1H-Indol-3-yl)propanal. One potential direction is the development of novel indole derivatives using (2S)-2-(1H-Indol-3-yl)propanal as a substrate. Additionally, further research is needed to fully characterize the mechanism of action and biochemical and physiological effects of this compound. Finally, (2S)-2-(1H-Indol-3-yl)propanal may have potential applications in the development of new antitumor agents and inhibitors of monoamine oxidase.
Synthesis Methods
The synthesis of (2S)-2-(1H-Indol-3-yl)propanal involves the condensation of indole-3-acetaldehyde with L-alanine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired product. The yield of this synthesis method is relatively high, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
(2S)-2-(1H-Indol-3-yl)propanal has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential to act as an antitumor agent. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In biochemistry, (2S)-2-(1H-Indol-3-yl)propanal has been used as a substrate for the synthesis of novel indole derivatives. In pharmacology, this compound has been studied for its potential to act as an inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters.
properties
CAS RN |
150010-43-8 |
|---|---|
Product Name |
(2S)-2-(1H-Indol-3-yl)propanal |
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-(1H-indol-3-yl)propanal |
InChI |
InChI=1S/C11H11NO/c1-8(7-13)10-6-12-11-5-3-2-4-9(10)11/h2-8,12H,1H3/t8-/m1/s1 |
InChI Key |
KAZDKCBXEUCJQS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C=O)C1=CNC2=CC=CC=C21 |
SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(C=O)C1=CNC2=CC=CC=C21 |
synonyms |
1H-Indole-3-acetaldehyde,-alpha--methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



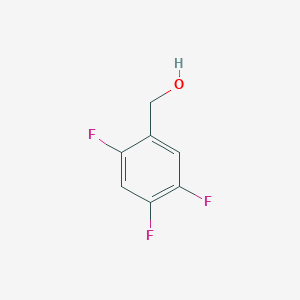
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
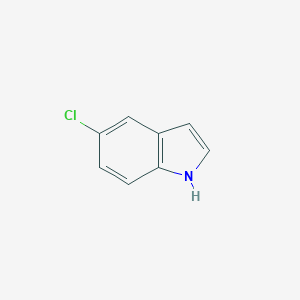
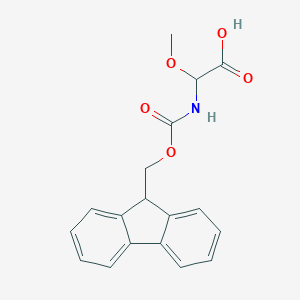
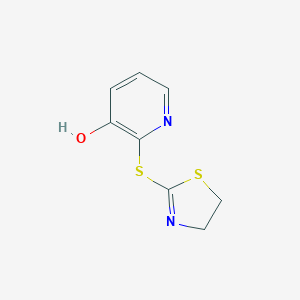
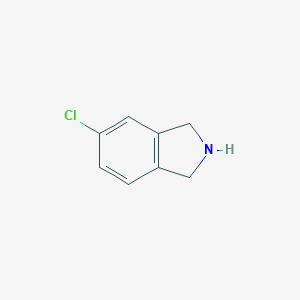
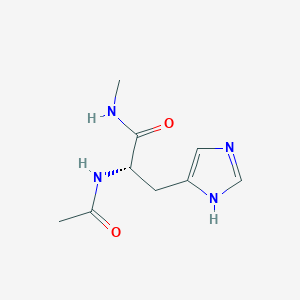
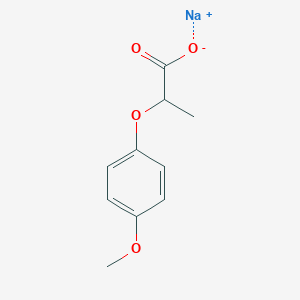
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
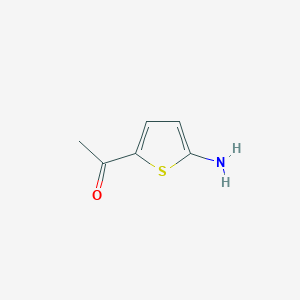

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
